molecular formula C10H19BrO B13339427 1-(Bromomethyl)-1-(tert-butoxy)cyclopentane

1-(Bromomethyl)-1-(tert-butoxy)cyclopentane

Cat. No.: B13339427
M. Wt: 235.16 g/mol
InChI Key: AZDVCDJGISUZLB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(tert-butoxy)cyclopentane is an organic compound that features a cyclopentane ring substituted with a bromomethyl group and a tert-butoxy group. This compound is of interest in organic synthesis due to its potential reactivity and utility in forming more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(tert-butoxy)cyclopentane typically involves the following steps:

    Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the tert-butoxy group can be introduced via a nucleophilic substitution reaction.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced through a halogenation reaction, often using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(tert-butoxy)cyclopentane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while elimination would yield an alkene.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Could be explored for the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(tert-butoxy)cyclopentane depends on the specific reactions it undergoes. Generally, the bromomethyl group acts as a reactive site for nucleophilic attack, while the tert-butoxy group can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)cyclopentane: Lacks the tert-butoxy group, making it less sterically hindered.

    1-(Chloromethyl)-1-(tert-butoxy)cyclopentane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-(tert-butoxy)cyclohexane: Similar structure but with a cyclohexane ring instead of cyclopentane.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-(bromomethyl)-1-[(2-methylpropan-2-yl)oxy]cyclopentane

InChI

InChI=1S/C10H19BrO/c1-9(2,3)12-10(8-11)6-4-5-7-10/h4-8H2,1-3H3

InChI Key

AZDVCDJGISUZLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1(CCCC1)CBr

Origin of Product

United States

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